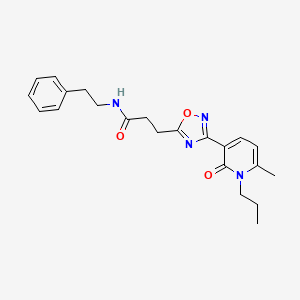
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N,2-bis(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N,2-bis(4-methoxyphenyl)acetamide, also known as Clioquinol, is a chemical compound that has been extensively studied for its potential therapeutic properties. It was first synthesized in the 1930s and has since been investigated for its applications in treating a variety of diseases, including Alzheimer's, cancer, and infectious diseases.
Mechanism of Action
The exact mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N,2-bis(4-methoxyphenyl)acetamide is not fully understood. However, it is believed to work by chelating metal ions, such as zinc and copper, which are essential for the growth and survival of many microorganisms. This disrupts their normal metabolic processes and leads to their death.
Biochemical and Physiological Effects
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N,2-bis(4-methoxyphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of microorganisms, including bacteria, viruses, and fungi. It has also been shown to have anti-inflammatory properties and to inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N,2-bis(4-methoxyphenyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied and its properties are well understood. However, it also has limitations. It can be toxic at high concentrations and can interfere with the normal functioning of cells, which can complicate experimental results.
Future Directions
There are several potential future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N,2-bis(4-methoxyphenyl)acetamide. One area of interest is its potential to treat Alzheimer's disease. It has been shown to inhibit the formation of beta-amyloid plaques, which are associated with the disease. Another area of interest is its potential to treat cancer. It has been shown to have anticancer properties and may be effective in treating certain types of cancer. Additionally, it may have applications in treating infectious diseases caused by antibiotic-resistant bacteria.
Synthesis Methods
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N,2-bis(4-methoxyphenyl)acetamide involves the reaction of 8-hydroxyquinoline with p-anisidine and p-methoxybenzyl chloride. This is followed by the reaction of the resulting intermediate with N,N-dimethylacetamide dimethyl acetal and acetic anhydride.
Scientific Research Applications
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N,2-bis(4-methoxyphenyl)acetamide has been widely studied for its potential therapeutic applications. It has been shown to have antimicrobial properties and has been investigated for its ability to treat infections caused by bacteria, viruses, and fungi. It has also been studied for its potential to treat cancer, Alzheimer's disease, and other neurological disorders.
properties
IUPAC Name |
N,2-bis(4-methoxyphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4/c1-18-4-7-20-16-21(27(31)28-25(20)14-18)17-29(22-8-12-24(33-3)13-9-22)26(30)15-19-5-10-23(32-2)11-6-19/h4-14,16H,15,17H2,1-3H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJSJWKXNHZGLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=C(C=C3)OC)C(=O)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-(2-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-2-oxoethyl)-N-benzyl-3,4-dimethoxybenzenesulfonamide](/img/structure/B7705000.png)


![4-nitro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7705017.png)








![N,4-dimethyl-N-({N'-[(Z)-[4-(propan-2-yl)phenyl]methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B7705098.png)